

# Chemical Structure and Characterization of Lesinurad Impurity C

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

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## Executive Summary

**Lesinurad Impurity C**, identified chemically as 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid, represents a critical oxidative or hydrolytic degradation product of the urate transporter inhibitor Lesinurad. Unlike the parent drug, which features a bromine atom at the C5 position of the triazole ring, Impurity C is characterized by the substitution of bromine with a hydroxyl group, which predominantly exists as the oxo-tautomer (triazolone).

This guide details the structural elucidation, mechanistic formation, and analytical profiling of Impurity C to support rigorous quality control in drug development.

## Chemical Identity & Structural Elucidation[1]

The identification of Impurity C is based on the loss of the halogen (Bromine) and the gain of an oxygen moiety, resulting in a significant shift in polarity and molecular weight.

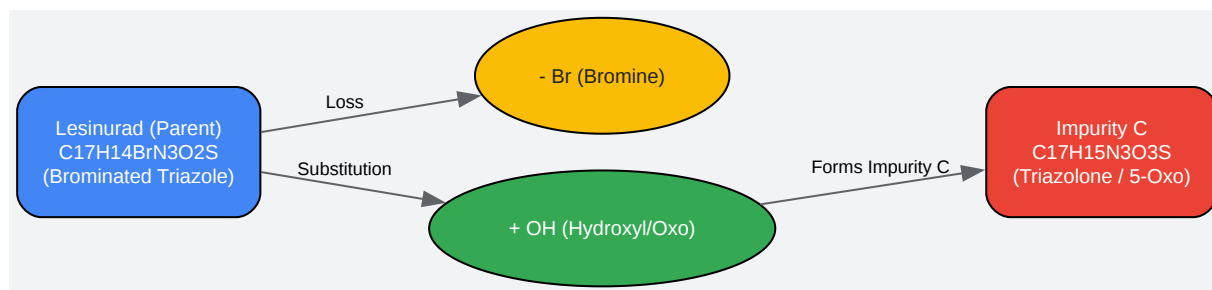
## Core Chemical Data

Parameter	Technical Specification
Common Name	Lesinurad Impurity C
Chemical Name	2-[[4-(4-cyclopropyl-naphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid
CAS Registry Number	1384208-36-9
Molecular Formula	C <sub>17</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	341.38 g/mol
Parent Drug MW	404.28 g/mol (Lesinurad)
Mass Shift	-62.9 Da (Loss of Br [79.9], Gain of OH [17.0])
Appearance	Off-white to pale yellow solid

## Structural Analysis

The core structural divergence lies in the 1,2,4-triazole ring. In Lesinurad, the C5 position is brominated. In Impurity C, this position is hydroxylated.

- **Tautomerism:** The 5-hydroxy-triazole structure is subject to keto-enol tautomerism. In solution and solid state, the equilibrium strongly favors the 5-oxo (lactam) form over the 5-hydroxy (lactim) form. This tautomeric shift results in the loss of aromaticity in the triazole ring, altering the UV absorption profile slightly compared to the parent.
- **Acidity:** The molecule retains the carboxylic acid tail ( ), maintaining solubility in basic aqueous media. The newly formed triazolone moiety introduces a weakly acidic proton on the ring nitrogen ( ).



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Figure 1: Structural relationship between Lesinurad and Impurity C, highlighting the nucleophilic substitution at the triazole ring.

## Mechanistic Origin: Formation Pathways

Impurity C is primarily classified as a degradation product formed via hydrolysis, though it can also arise as a process impurity if the bromination step is compromised.

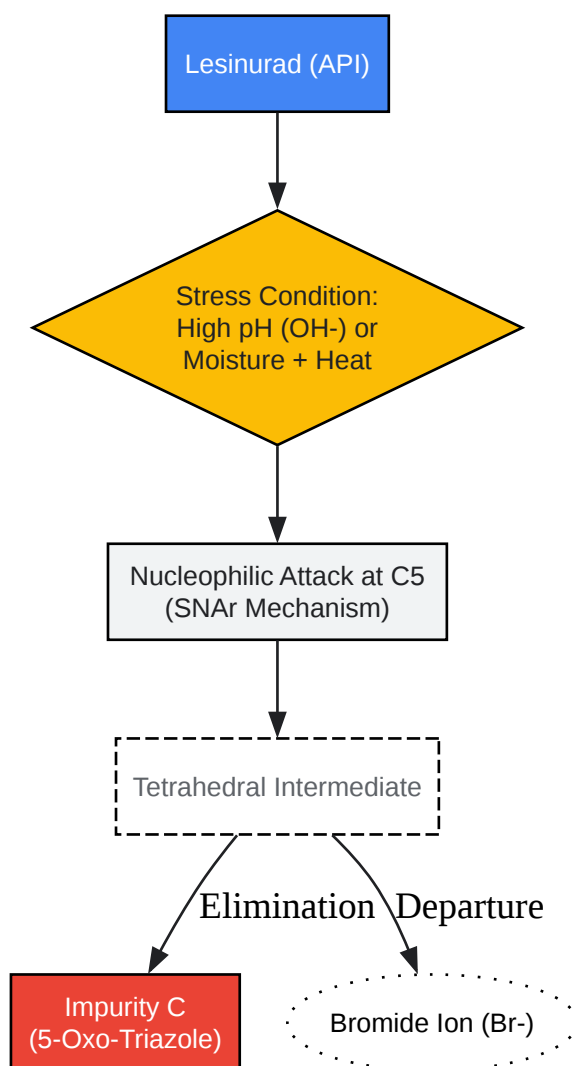
### Hydrolytic Degradation (Primary Pathway)

The C-Br bond on the 1,2,4-triazole ring is susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). Under basic conditions (often used during the final ester hydrolysis step of Lesinurad synthesis) or prolonged exposure to moisture, the hydroxide ion attacks the C5 position, displacing the bromide leaving group.

### Synthetic Carryover

If the synthesis involves a pre-cursor triazolone that is subsequently brominated (using reagents like

), incomplete bromination or hydrolysis of the brominating agent can leave residual amounts of the oxo-species, which persists as Impurity C.



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Figure 2: Mechanism of Hydrolytic Degradation yielding **Lesinurad Impurity C**.

## Analytical Strategy & Characterization

Distinguishing Impurity C from the parent API requires specific chromatographic and spectroscopic techniques due to their structural similarity.

## High-Performance Liquid Chromatography (HPLC)

Impurity C is significantly more polar than Lesinurad due to the replacement of the lipophilic Bromine atom with a hydrophilic Oxo/Hydroxy group.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or equivalent).

- Mobile Phase: Gradient elution with Ammonium Formate buffer (pH 3.5) and Acetonitrile.
- Retention Time (RT): Impurity C will elute earlier (lower Relative Retention Time, RRT < 1.0) compared to Lesinurad.[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]\[7\]\[8\]\[9\]](#)
  - Estimated RRT: ~0.85 - 0.90 (Method dependent).

## Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive confirmation of Impurity C.

Feature	Lesinurad (Parent)	Impurity C
Monoisotopic Mass	403.00 Da	341.08 Da
[M+H] <sup>+</sup> m/z	~404.0 / 406.0	~342.1
Isotope Pattern	1:1 Doublet (Characteristic of <sup>19</sup> Br/ <sup>81</sup> Br)	Singlet (No Bromine present)
Fragmentation	Loss of -CH <sub>2</sub> COOH, loss of Br. <a href="#">[10]</a>	Loss of -CH <sub>2</sub> COOH, loss of CO (from oxo ring).

Diagnostic Rule: The absence of the characteristic Bromine isotope doublet (M and M+2 peaks of equal intensity) is the primary MS signature for Impurity C.

## Nuclear Magnetic Resonance (NMR)

- <sup>1</sup>H NMR: The spectrum will largely resemble Lesinurad (cyclopropyl and naphthalene signals remain unchanged). The key difference is the absence of any shift influence from the bromine and potentially a shift in the NH proton of the triazole ring if visible (broad singlet ~11-12 ppm for the amide-like NH).
- <sup>13</sup>C NMR: The C5 carbon signal of the triazole ring shifts significantly upfield (from ~140 ppm C-Br to ~155-160 ppm C=O/C-OH).

## Regulatory & Safety Context

Under ICH Q3A(R2) and Q3B(R2) guidelines, Impurity C is considered a degradation product.

- Reporting Threshold: >0.05% (or 0.10% depending on dose).
- Identification Threshold: >0.10% (for max daily dose < 2g).
- Qualification: If levels exceed 0.15% (or 1.0 mg daily intake), toxicity qualification is required.
- Genotoxicity: As a des-bromo analog, it does not introduce new structural alerts (such as epoxides or nitro groups) typically associated with genotoxicity, but standard in silico (QSAR) assessment is recommended.

## References

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